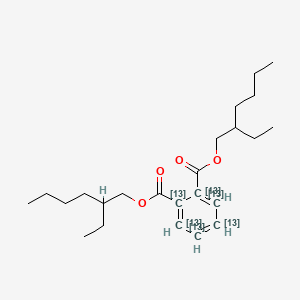

Bis(2-ethylhexyl) Phthalate-13C6

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(2-ethylhexyl) Phthalate-13C6 is a stable isotope-labeled compound used in various scientific research applications. . The isotope labeling with carbon-13 (13C) allows for detailed studies in fields such as environmental science, toxicology, and analytical chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(2-ethylhexyl) Phthalate-13C6 involves the esterification of phthalic anhydride with 2-ethylhexanol in the presence of an acid catalyst. The reaction typically occurs under reflux conditions to ensure complete conversion . The labeled compound is prepared by using 13C-labeled phthalic anhydride or 2-ethylhexanol, which introduces the carbon-13 isotope into the final product .

Industrial Production Methods

Industrial production of Bis(2-ethylhexyl) phthalate involves the reaction of phthalic anhydride with excess 2-ethylhexanol in the presence of sulfuric acid or para-toluenesulfonic acid as catalysts . The reaction is carried out in a batch or continuous process, followed by purification steps to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bis(2-ethylhexyl) Phthalate-13C6 undergoes various chemical reactions, including:

Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form phthalic acid and 2-ethylhexanol.

Oxidation: It can be oxidized to form phthalic acid derivatives.

Substitution: The ester groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products Formed

Hydrolysis: Phthalic acid and 2-ethylhexanol.

Oxidation: Phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used.

Scientific Research Applications

Bis(2-ethylhexyl) Phthalate-13C6 is used in a wide range of scientific research applications, including:

Environmental Science: Studying the environmental fate and transport of phthalates.

Toxicology: Investigating the toxicological effects of phthalates on human health and the environment.

Analytical Chemistry: Serving as an internal standard in mass spectrometry for the quantification of phthalates in various samples.

Biology and Medicine: Researching the biological effects and metabolic pathways of phthalates in living organisms.

Mechanism of Action

The mechanism of action of Bis(2-ethylhexyl) Phthalate-13C6 involves several molecular targets and pathways:

PPAR-α Activation: It activates peroxisome proliferator-activated receptor alpha (PPAR-α), which regulates fatty acid metabolism.

Oxidative Stress: It induces the production of reactive oxygen species (ROS), leading to oxidative stress.

Cell Proliferation and Apoptosis: It affects cell proliferation and apoptosis by modulating various signaling pathways such as Notch, Wnt, and TGF-β.

Comparison with Similar Compounds

Bis(2-ethylhexyl) Phthalate-13C6 can be compared with other similar compounds such as:

Bis(2-ethylhexyl) Phthalate (DEHP): The non-labeled version of the compound, widely used as a plasticizer.

Di-n-nonyl Phthalate: Another phthalate ester used as a plasticizer.

Phthalic-13C6 Acid: A labeled version of phthalic acid used in similar research applications.

The uniqueness of this compound lies in its isotope labeling, which allows for precise tracking and quantification in various scientific studies.

Properties

IUPAC Name |

bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38O4/c1-5-9-13-19(7-3)17-27-23(25)21-15-11-12-16-22(21)24(26)28-18-20(8-4)14-10-6-2/h11-12,15-16,19-20H,5-10,13-14,17-18H2,1-4H3/i11+1,12+1,15+1,16+1,21+1,22+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQHLKABXJIVAM-GAOGTBERSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OCC(CC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(CC)COC(=O)[13C]1=[13CH][13CH]=[13CH][13CH]=[13C]1C(=O)OCC(CC)CCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334545 |

Source

|

| Record name | Bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1675732-80-5 |

Source

|

| Record name | Bis(2-ethylhexyl) (1,2,3,4,5,6-13C6)cyclohexa-2,4,6-triene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-hydroxy-1-(2-morpholin-4-ylethyl)indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B590111.png)

![9-Azabicyclo[3.3.1]nona-2,6-diene-9-carbonitrile](/img/structure/B590120.png)